TRPV1 Antagonist Activity: Quantitative Potency Baseline for In Vitro Pain Target Screening
The compound exhibits antagonist activity at human TRPV1 with an IC50 of 1.99 × 10³ nM (1.99 μM) when assessed for inhibition of pH 6.0–6.3-induced activation in CHOK1 cells [1]. This micromolar potency positions the compound as a baseline scaffold for TRPV1 antagonist development. For context, optimized pyrrolidinyl-linker TRPV1 antagonists in the same chemical series have been reported with IC50 values in the 15–38 nM range against capsaicin-induced activation [2], indicating that the unoptimized 5-chloro-2-(pyrrolidin-2-yl) core provides a starting point for structure-guided optimization with the potential for approximately 50- to 130-fold potency improvement through systematic substitution.
| Evidence Dimension | TRPV1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 1.99 × 10³ nM (1.99 μM) |
| Comparator Or Baseline | Optimized pyrrolidinyl-linker TRPV1 antagonists (structurally related analogs): 15–38 nM |
| Quantified Difference | Target compound exhibits 52- to 133-fold lower potency than optimized analogs; serves as baseline scaffold with demonstrated target engagement |
| Conditions | Human TRPV1 expressed in CHOK1 cells; inhibition of pH 6.0–6.3-induced activity; FLIPR assay |
Why This Matters
Establishes that the compound engages TRPV1 with quantifiable, albeit modest, potency—providing a validated starting scaffold with confirmed target engagement for pain research programs before synthetic optimization investment.
- [1] BindingDB. Entry BDBM50385656. Antagonist activity at human TRPV1 expressed in CHOK1 cells. IC50: 1.99E+3 nM. Assay: inhibition of pH 6.0–6.3-induced activity by FLIPR assay. View Source
- [2] BindingDB. Entry for pyrrolidinyl TRPV1 antagonist. Antagonist activity at human TRPV1 expressed in HEK293 cells. IC50: 15 nM. Assay: inhibition of capsaicin-induced effect at pH 5.5. View Source
